5-bromo-3-[4-(dimethylamino)benzyl]-1-ethyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and an indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to improve efficiency and scalability. The choice of reagents and conditions is crucial to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways . This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core.
Uniqueness
5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the bromine atom and the dimethylamino group differentiates it from other indole derivatives, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H21BrN2O |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
5-bromo-3-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C19H21BrN2O/c1-4-22-18-10-7-14(20)12-16(18)17(19(22)23)11-13-5-8-15(9-6-13)21(2)3/h5-10,12,17H,4,11H2,1-3H3 |
InChI Key |
ZZWSCRXFIZACBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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